2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine
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Overview
Description
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is a complex organic compound with a unique structure that includes a morpholine ring substituted with dimethyl and triisopropylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 2,4,6-triisopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with various biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)piperidine
- 2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)thiomorpholine
Uniqueness
2,6-Dimethyl-4-((2,4,6-triisopropylphenyl)sulfonyl)morpholine is unique due to its specific substitution pattern and the presence of both dimethyl and triisopropylphenyl groups. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2,6-dimethyl-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3S/c1-13(2)18-9-19(14(3)4)21(20(10-18)15(5)6)26(23,24)22-11-16(7)25-17(8)12-22/h9-10,13-17H,11-12H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYVEDAMMXLMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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